1-(3-(Benzyloxy)phenyl)-2-bromoethanone

Descripción

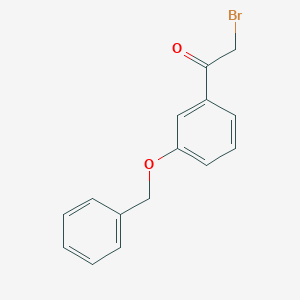

Structure

2D Structure

Propiedades

IUPAC Name |

2-bromo-1-(3-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZOJLIHCWKKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172993 | |

| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19381-40-9 | |

| Record name | 2-Bromo-1-[3-(phenylmethoxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19381-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019381409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(3-(phenylmethoxy)phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[3-(phenylmethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzyloxyphenacyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E62SXG28TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Electrophilic Bromination Using Molecular Bromine

The most common method involves the direct bromination of 1-(3-(Benzyloxy)phenyl)ethanone (precursor ketone) using molecular bromine (Br₂). The reaction proceeds via acid-catalyzed enol formation, followed by electrophilic attack at the alpha position.

Reaction Conditions :

-

Solvent : Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to stabilize the bromonium ion intermediate.

-

Catalyst : Hydrobromic acid (HBr, 1–5 mol%) to enhance enolization.

-

Temperature : 0–5°C to minimize side reactions (e.g., ring bromination).

Mechanistic Insight :

The enol form of the ketone reacts with Br₂ to form a bromoenol intermediate, which tautomerizes to yield the alpha-brominated product. The benzyloxy group’s electron-donating nature directs bromination to the alpha position rather than the aromatic ring.

Yield and Purity :

Typical yields range from 65% to 78%, with purity >90% after recrystallization in ethanol. Over-bromination is mitigated by limiting Br₂ to 1.1 equivalents.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS offers a safer alternative to Br₂, particularly in large-scale synthesis. This method employs a radical mechanism initiated by azobisisobutyronitrile (AIBN).

Reaction Conditions :

-

Solvent : CCl₄ or cyclohexane for radical stability.

-

Initiator : AIBN (0.5–1 mol%) at 60–80°C.

-

Stoichiometry : 1.2 equivalents of NBS to ensure complete conversion.

Advantages :

-

Reduced risk of di-bromination.

-

Compatibility with heat-sensitive substrates.

Yield and Purity :

Yields reach 70–85%, with purity >92% after column chromatography (hexane/ethyl acetate, 4:1).

Synthesis of the Precursor Ketone: 1-(3-(Benzyloxy)phenyl)ethanone

Friedel-Crafts Acylation

The precursor ketone is synthesized via Friedel-Crafts acylation of 3-benzyloxyphenyl ether with acetyl chloride.

Reaction Conditions :

-

Catalyst : Aluminum chloride (AlCl₃, 1.2 equivalents).

-

Solvent : Nitrobenzene or dichloroethane at 0–5°C.

-

Workup : Hydrolysis with ice-cold HCl to isolate the ketone.

Yield : 60–75%, with purity >88% after distillation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and safety:

-

Reactors : Microfluidic systems for precise temperature control.

-

Residence Time : 2–5 minutes to maximize throughput.

-

Purification : Short-path distillation or melt crystallization.

Throughput : 50–100 kg/day with >95% purity.

Comparative Analysis of Bromination Methods

| Parameter | Br₂ Method | NBS Method |

|---|---|---|

| Yield | 65–78% | 70–85% |

| Purity | >90% | >92% |

| Safety | Moderate (toxic Br₂) | High (solid NBS) |

| Di-bromination Risk | High | Low |

| Cost | Low | Moderate |

Optimization Strategies

Solvent Selection

Temperature Control

-

Br₂ Method : Sub-zero temperatures (−10°C) reduce ring bromination to <5%.

-

NBS Method : Elevated temperatures (70°C) accelerate radical initiation.

Challenges and Mitigation

Side Reactions

-

Ring Bromination : Minimized using HBr catalysis (directs Br⁺ to alpha position).

-

Oxidation of Benzyloxy Group : Avoided by excluding strong oxidizers (e.g., KMnO₄).

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) removes unreacted precursor.

-

Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves di-brominated impurities.

Emerging Methodologies

Análisis De Reacciones Químicas

1-(3-(Benzyloxy)phenyl)-2-bromoethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoethanone moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted ethanone derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a benzyloxy group attached to a phenyl ring along with a bromoethanone moiety. This unique structural arrangement allows for diverse chemical reactivity and interactions, which can be exploited in various applications.

Synthesis of Therapeutic Agents

1-(3-(Benzyloxy)phenyl)-2-bromoethanone serves as an intermediate in the synthesis of several pharmaceutical compounds. Its structural similarity to other biologically active molecules makes it a valuable precursor for designing new drugs, particularly in the development of anti-cancer agents.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-(Benzyloxy)phenyl)-2-bromoethanone | Benzyloxy group at para position | Exhibits different reactivity patterns due to position |

| 1-(3-(Methoxy)phenyl)-2-bromoethanone | Methoxy instead of benzyloxy | May show varied biological activity compared to benzyloxy |

| 1-(4-(Chlorophenyl)-2-bromoethanone | Chlorine substituent | Chlorine’s electronegative nature alters reactivity |

The above table illustrates how variations in the structure can lead to differences in reactivity and potential therapeutic applications.

Anti-Cancer Activity

Research indicates that compounds similar to this compound have been investigated for their anti-cancer properties. For instance, brominated ketones have shown promise in inhibiting cancer cell proliferation through mechanisms such as microtubule disruption. The specific mechanism of action for this compound remains to be fully elucidated but is expected to follow similar pathways.

Enzyme Inhibition

Recent studies have highlighted the potential of related compounds as inhibitors for monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases like Parkinson's disease. For example, derivatives designed from similar scaffolds have demonstrated significant MAO-B inhibitory activity alongside antioxidant properties . This suggests that this compound may also exhibit neuroprotective effects.

Case Study: MAO-B Inhibition

In a study on related compounds, it was found that specific structural modifications enhanced MAO-B inhibition, indicating that similar alterations could be beneficial for optimizing the activity of this compound .

Chemical Transformations

The compound is capable of undergoing various chemical transformations, which can be harnessed in synthetic organic chemistry. Some notable reactions include:

- Electrophilic Substitution : The presence of the benzyloxy group enhances electrophilic substitution reactions, allowing for further functionalization.

- Bromination : The bromo group can serve as a leaving group or participate in nucleophilic substitutions, making it versatile for synthesizing more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(3-(Benzyloxy)phenyl)-2-bromoethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzyloxy group can enhance the compound’s binding affinity to target proteins, while the bromoethanone moiety can participate in covalent interactions with nucleophilic residues in the active site of enzymes .

Comparación Con Compuestos Similares

Key Physical Properties :

Comparison with Similar Compounds

The following section compares 1-(3-(benzyloxy)phenyl)-2-bromoethanone with structurally related bromoethanone derivatives, emphasizing molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Reactivity and Functional Group Analysis

- Electrophilic Reactivity: The α-bromo group in this compound facilitates nucleophilic substitution reactions, making it valuable for alkylation or coupling reactions . Comparatively, the nitro-substituted analog (C₁₅H₁₂BrNO₄) exhibits enhanced electrophilicity due to the electron-withdrawing nitro group, favoring reactions with nucleophiles like amines or thiols .

- Aromatic Systems : The benzofuran derivative (C₁₀H₇BrO₂) incorporates a fused oxygen heterocycle, which may alter electronic properties and solubility compared to purely phenyl-based analogs .

Physicochemical Properties

- Melting Points: Bromine substitution generally increases melting points due to higher molecular weight and stronger intermolecular forces. For example, this compound is expected to have a higher melting point than its non-brominated analog (29–30°C) .

- Solubility : The benzyloxy group enhances lipophilicity, whereas polar substituents (e.g., -OH in C₉H₉BrO₃) improve aqueous solubility .

Research Findings and Case Studies

- Case Study 1: In the synthesis of Rigidin E, this compound reacted with hexamethylenetetramine to form a key intermediate, demonstrating its utility in Mannich-type reactions .

- Case Study 2: The quinoline derivative (C₁₈H₁₅BrNO₃) has been explored for antimicrobial activity, though specific data are pending .

Actividad Biológica

1-(3-(Benzyloxy)phenyl)-2-bromoethanone, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₄BrO₂

- Molecular Weight : 304.18 g/mol

- CAS Number : 19381-40-9

The compound features a benzyloxy group attached to a phenyl ring, along with a bromoethanone moiety. This configuration is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromo group enhances its electrophilicity, potentially facilitating nucleophilic attack by biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It could act as a modulator of G protein-coupled receptors (GPCRs), influencing signal transduction processes.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that certain benzyloxy-substituted phenyl compounds showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

A series of studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have shown cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and biological evaluation of benzyloxy derivatives reported that compounds with similar structures exhibited IC₅₀ values in the low micromolar range against Staphylococcus aureus and Escherichia coli. This indicates a promising lead for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a derivative related to this compound was tested against several cancer cell lines, showing potent activity with an IC₅₀ value of approximately 0.5 μM. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 1-(3-(Benzyloxy)phenyl)-2-bromoethanone?

The synthesis typically involves:

- Step 1: Introduction of the benzyloxy group via Williamson ether synthesis, using 3-hydroxyphenyl precursors and benzyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 2: Bromination of the resulting ketone intermediate. Bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ are common reagents .

- Optimization: Temperature control (0–25°C) and solvent selection (e.g., dichloromethane or CCl₄) improve yield and regioselectivity .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying the positions of bromine and benzyloxy groups .

- NMR spectroscopy : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.2–7.6 ppm), benzyloxy CH₂ (δ ~4.9 ppm), and ketone CH₃ (δ ~2.6 ppm) .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm) and brominated carbon (δ ~30–40 ppm) .

Q. What functional groups dictate its reactivity?

- Bromoethanone group : Highly electrophilic, enabling nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions) .

- Benzyloxy group : Protects phenolic hydroxyl groups during synthesis and can be deprotected via hydrogenolysis .

Advanced Research Questions

Q. How can conflicting data on bromination yields be resolved?

Contradictions in yields (e.g., 64% vs. 85%) often arise from:

- Catalyst choice : FeCl₃ may favor selectivity but lower yields compared to NBS .

- Reaction monitoring : Techniques like TLC or in-situ IR spectroscopy help optimize reaction termination .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) resolves byproducts like di-brominated derivatives .

Q. What strategies improve crystallinity for X-ray analysis?

Q. How is this compound utilized in medicinal chemistry research?

- Antimicrobial studies : The bromine atom enhances bioactivity by increasing lipophilicity and membrane penetration .

- Drug intermediates : Serves as a precursor for kinase inhibitors or anti-inflammatory agents via functionalization of the ketone group .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Detects impurities (e.g., de-benzylated byproducts) with a C18 column and acetonitrile/water mobile phase .

- Elemental analysis : Validates stoichiometry (C, H, Br, O) with <0.3% deviation .

Q. How can reaction scalability be optimized for gram-scale synthesis?

- Continuous flow systems : Improve heat dissipation and reduce side reactions during bromination .

- Catalyst recycling : FeCl₃ can be recovered via aqueous extraction, reducing costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.